molecular formula C8H15NO2 B6233725 (3-cyclopropylmorpholin-3-yl)methanol CAS No. 1784341-84-9

(3-cyclopropylmorpholin-3-yl)methanol

Cat. No.: B6233725
CAS No.: 1784341-84-9
M. Wt: 157.2
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3-cyclopropylmorpholin-3-yl)methanol is a chemical compound belonging to the morpholine class. It is characterized by the presence of a cyclopropyl group attached to the morpholine ring, with a methanol group at the 3-position. This compound has garnered interest due to its unique chemical and biological properties, making it a subject of study in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-cyclopropylmorpholin-3-yl)methanol typically involves the reaction of cyclopropylamine with epoxides or aziridines under specific conditions. One common method includes the use of cyclopropylamine and glycidol in the presence of a base such as sodium hydroxide, followed by cyclization to form the morpholine ring . The reaction is usually carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and advanced purification techniques such as distillation and crystallization to obtain the desired product .

Chemical Reactions Analysis

Types of Reactions

(3-cyclopropylmorpholin-3-yl)methanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of (3-cyclopropylmorpholin-3-yl)methanol involves its interaction with specific molecular targets and pathways. It is known to act on certain enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit specific kinases involved in cell cycle regulation, thereby exerting its effects on cell proliferation and differentiation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(3-cyclopropylmorpholin-3-yl)methanol is unique due to the combination of the cyclopropyl group, morpholine ring, and methanol group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

CAS No.

1784341-84-9

Molecular Formula

C8H15NO2

Molecular Weight

157.2

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.